molecular formula C8H14N4O B1492707 1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2098122-52-0

1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B1492707
CAS No.: 2098122-52-0
M. Wt: 182.22 g/mol
InChI Key: XCNHJIUTLHDNGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were also applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .

Scientific Research Applications

Anti-Tubercular Activity

Research has focused on the development of novel azetidinone derivatives, incorporating 1,2,4-triazole, for anti-tubercular activity. This includes the design, synthesis, and evaluation of such compounds against Mycobacterium tuberculosis, demonstrating good activity for specific azetidinone derivatives (Thomas, George, & Harindran, 2014).

Synthesis of Pyrrolidine Derivatives

Another study explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, aiming at diverse biological activities. This research outlines a method for preparing a library of triazolyl pyrrolidine derivatives, highlighting the versatile role of 1,2,4-triazoles in medicinal chemistry (Prasad et al., 2021).

Antifungal and Tuberculostatic Agents

1,2,3-Triazole derivatives have been identified for their antifungal and tuberculostatic properties. Specific 4-aryl-5-nitro-1,2,3-triazoles exhibit significant biological activities, serving as potential leads for developing new therapeutic agents (Sheremet et al., 2004).

Key Intermediates for β-Lactam Antibiotics

The synthesis of azetidinones as key intermediates for the production of β-lactam antibiotics highlights the critical role of triazole and related structures in the development of antibiotic agents. This research demonstrates the application of such compounds in synthesizing crucial intermediates for medicinal chemistry (Cainelli, Galletti, & Giacomini, 1998).

Antileishmanial Activity

Triazolic compounds derived from neolignans have shown potent antileishmanial activity against Leishmania amazonensis intracellular amastigotes. This study emphasizes the importance of structure-activity relationships in designing effective antiparasitic agents (Costa et al., 2016).

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-(methoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-6-8-5-12(11-10-8)4-7-2-9-3-7/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHJIUTLHDNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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